N-(2-ethoxyphenyl)-3-methoxybenzamide

Description

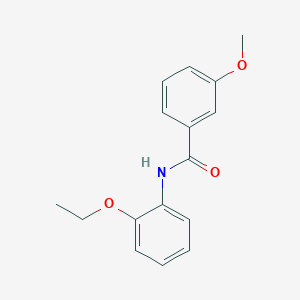

N-(2-ethoxyphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzoyl group attached to a 2-ethoxyaniline moiety. Benzamides are widely studied for their roles in medicinal chemistry, particularly in targeting receptors such as dopamine D4 and enzymes involved in infectious diseases .

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-3-methoxybenzamide |

InChI |

InChI=1S/C16H17NO3/c1-3-20-15-10-5-4-9-14(15)17-16(18)12-7-6-8-13(11-12)19-2/h4-11H,3H2,1-2H3,(H,17,18) |

InChI Key |

IUWFDBQSSFHLAW-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Variations

(a) Substituent Modifications on the Benzamide Core

- N-(2-ethoxyphenyl)-3-(pentanoylamino)benzamide (CAS 791804-43-8): Replaces the 3-methoxy group with a pentanoylamino group. Impact: The bulkier pentanoylamino group may reduce solubility compared to the methoxy group but could enhance hydrophobic interactions in binding pockets . Molecular Weight: 340.42 vs. ~287.3 (estimated for N-(2-ethoxyphenyl)-3-methoxybenzamide).

N-(2-ethoxyphenyl)-3,3-diphenylpropanamide (CAS 348611-87-0) :

(b) Ethoxy Group Modifications

- N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide: Incorporates a 2-ethoxyethoxy group, adding ether linkages.

Pharmacological Activity Comparisons

(a) Dopamine Receptor Targeting

- N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7): Exhibits nanomolar affinity for D4 receptors (Ki < 10 nM) and >100-fold selectivity over D2, serotonin, and sigma receptors. Key Feature: The 3-methoxybenzamide group is critical for receptor interaction. The ethoxy group in this compound may similarly influence lipophilicity (logP ~2.5), balancing CNS penetration and nonspecific binding .

(b) Antimicrobial Potential

- N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide (L3): Acts as an EthR inhibitor, potentiating ethionamide’s antitubercular activity. Comparison: The 3-methoxy group in both L3 and the target compound may contribute to similar enzyme inhibition mechanisms .

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | logP | Solubility |

|---|---|---|---|---|

| This compound | ~287.3 | 3-methoxy, 2-ethoxy | ~2.5* | Moderate (polar) |

| N-(2-ethoxyphenyl)-3-(pentanoylamino)benzamide | 340.42 | 3-pentanoylamino, 2-ethoxy | ~3.0 | Low |

| Compound 7 (D4 ligand) | 368.4 | 3-methoxy, piperazine-cyanopyridine | 2.37 | High (CNS-penetrant) |

| L3 (EthR inhibitor) | 507.5 | 3-methoxy, dihydrodioxin | ~3.2 | Low |

Key Research Findings

- Structural Flexibility : The 3-methoxy group in benzamides is a conserved feature for receptor binding, while the 2-ethoxy group modulates lipophilicity and bioavailability .

- Biological Targets : Analogues with 3-methoxybenzamide moieties show promise in CNS disorders (D4 receptors) and infectious diseases (EthR inhibition) .

- Synthetic Feasibility : Standard benzamide synthesis protocols are adaptable, with characterization via NMR, MS, and X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.